molecular formula C15H26N2O3 B3027312 (R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-11-1

(R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027312
CAS No.: 1286207-11-1
M. Wt: 282.38
InChI Key: QUNHGJMBXUXYDO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate” is a chiral carbamate-protected pyrrolidine derivative with a cyclopentanecarbonyl substituent. This compound is structurally characterized by:

  • A pyrrolidine ring functionalized at the 3-position with a tert-butyl carbamate group.
  • A cyclopentanecarbonyl moiety attached to the pyrrolidine nitrogen, which confers steric bulk and modulates electronic properties.
  • The (R)-configuration at the stereogenic center, critical for enantioselective interactions in biological or catalytic applications.

Synthetic routes for related compounds (e.g., tert-butyl carbamate derivatives) often involve multi-step strategies, including protection/deprotection sequences and coupling reactions, as exemplified in patent literature .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(cyclopentanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-8-9-17(10-12)13(18)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNHGJMBXUXYDO-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124454
Record name Carbamic acid, N-[(3R)-1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-11-1
Record name Carbamic acid, N-[(3R)-1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

®-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of pyrrolidine carbamates, which are widely used as intermediates in pharmaceuticals, agrochemicals, and catalysts. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Substituents Key Structural Differences Synthesis Yield Key Reagents/Conditions Reference
(R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate Cyclopentanecarbonyl, tert-butyl carbamate Chiral center at C3; cyclopentanecarbonyl group N/A (hypothetical yield) Likely requires enantioselective synthesis
tert-Butyl 1-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-ylcarbamate Tosyl-protected imidazo-pyrrolo-pyrazine Heterocyclic extension (imidazo-pyrrolo-pyrazine); tosyl group 81% (Step 1) Hg(II) trifluoroacetate, DIEA, THF
Deprotected pyrrolidin-3-ylcarbamate (HCl-treated) Free amine after carbamate removal Lacks tert-butyl carbamate N/A (intermediate) HCl in 1,4-dioxane/DCM

Key Differences and Implications

  • Steric and Electronic Effects :

    • The cyclopentanecarbonyl group in the target compound provides greater steric hindrance compared to the tosyl group in the analog from . This may influence solubility, reactivity in subsequent reactions, or binding affinity in biological targets.
    • The tert-butyl carbamate is a robust protecting group, whereas its removal (as in ) generates a reactive amine intermediate, critical for further functionalization .
  • Synthetic Complexity: The analog with an imidazo-pyrrolo-pyrazine scaffold () required mercury(II) trifluoroacetate for cyclization, achieving 81% yield in Step 1 but only 3% in Step 2 due to challenges in stereochemical control or side reactions .
  • Application Potential: Tosyl-containing analogs () are intermediates in kinase inhibitor synthesis, whereas carbamates like the target compound are common in prodrugs or protease inhibitors. The cyclopentanecarbonyl group may enhance metabolic stability compared to smaller acyl groups.

Research Findings and Challenges

Efficiency of Protection/Deprotection

  • The tert-butyl carbamate group is stable under acidic conditions but readily cleaved by HCl in 1,4-dioxane (), a feature shared across similar compounds . This contrasts with benzyl carbamates, which require harsher conditions (e.g., hydrogenolysis).
  • Low yields in multi-step syntheses (e.g., 3% in ) highlight challenges in scaling up or optimizing reactions involving sensitive heterocycles .

Chiral Resolution

Biological Activity

(R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate is a synthetic compound with the molecular formula C15H26N2O3. This compound features a tert-butyl group, a cyclopentanecarbonyl group, and a pyrrolidin-3-ylcarbamate moiety, which contribute to its biological activity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis, followed by purification through column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound can inhibit certain enzyme activities by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism suggests potential therapeutic applications in various biochemical pathways.

Research Findings

Recent studies have explored the compound's pharmacological properties, including:

  • Anti-inflammatory Effects : Preliminary investigations indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Potential : The compound has also been evaluated for its analgesic effects, showing promise in pain management models.

Case Studies

A study published in PubMed highlighted the metabolic stability of compounds containing tert-butyl groups. It was shown that modifying the tert-butyl group could enhance metabolic stability, which is crucial for developing therapeutics with longer half-lives and reduced clearance rates . This finding underscores the importance of structural modifications in optimizing the pharmacokinetic profiles of similar compounds.

Data Table: Biological Activity Summary

Activity Description Evidence
Anti-inflammatoryPotential to reduce inflammation in biological modelsPreliminary studies
AnalgesicPossible pain relief effectsInvestigational findings
Enzyme InhibitionInteraction with specific enzymes leading to reduced activityMechanistic studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.